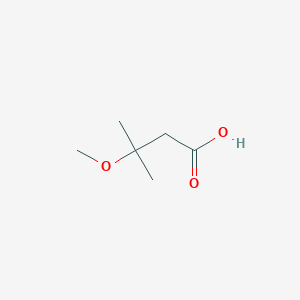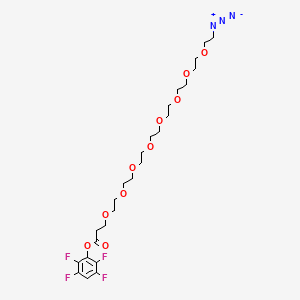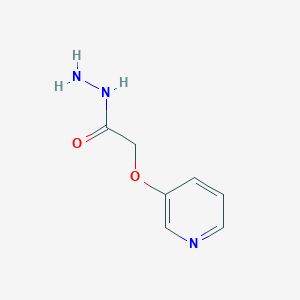
2-(Pyridin-3-yloxy)acetohydrazide
Übersicht
Beschreibung
2-(Pyridin-3-yloxy)acetohydrazide is a chemical compound that belongs to the class of hydrazides It features a pyridine ring attached to an acetohydrazide moiety through an ether linkage
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promising cytotoxic effects against human breast cancer cells, making it a potential candidate for anticancer drug development.
Materials Science: It has been used in the synthesis of antimicrobial cotton fabric, demonstrating its potential in developing new antimicrobial materials.
Organic Synthesis: The compound serves as a building block for the synthesis of various heterocyclic compounds, which are of interest in pharmaceutical and materials research.
Wirkmechanismus
Target of Action
The primary target of 2-(Pyridin-3-yloxy)acetohydrazide is the PIM-1 kinase . PIM-1 kinase is a type of enzyme that plays a crucial role in cell survival, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it a promising target for cancer treatment .
Mode of Action
This compound interacts with its target, PIM-1 kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in cell survival and proliferation . The compound exhibits potent PIM-1 inhibition activity, with an IC50 value of 14.3 nM, which is comparable to the known PIM-1 inhibitor, Staurosporine .
Biochemical Pathways
PIM-1 kinase is known to regulate several signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth .
Result of Action
The inhibition of PIM-1 kinase by this compound leads to significant cellular effects. Specifically, the compound has been shown to activate apoptotic cell death in MCF-7 cells, a type of breast cancer cell line . It increases the cell population by total apoptosis by 33.43% and arrests the cell cycle at the S-phase . Furthermore, it has been shown to inhibit tumor growth by 42.1% in solid tumors in mice .
Safety and Hazards
Zukünftige Richtungen
The future directions for “2-(Pyridin-3-yloxy)acetohydrazide” could involve further exploration of its potential biological activities. For instance, it has been suggested that modulation of the molecular connectivity indices, energy of the lowest unoccupied molecular orbital, accessible surface area, and moment of inertia of the analogs could optimize the antibacterial activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yloxy)acetohydrazide typically involves a two-step process:
Synthesis of ethyl 2-(pyridin-3-yloxy)acetate: This step involves the reaction of 3-hydroxypyridine with ethyl chloroacetate in the presence of a base such as potassium carbonate.
Hydrazinolysis: The synthesized ethyl 2-(pyridin-3-yloxy)acetate is then reacted with hydrazine hydrate in an appropriate solvent, often ethanol, to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-3-yloxy)acetohydrazide can undergo various chemical reactions, including:
Cyclization Reactions: The hydrazide moiety allows for cyclization reactions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the hydrazide group.
Common Reagents and Conditions
Cyclization: Reactions with mercaptosuccinic acid in the presence of a suitable catalyst.
Substitution: Reactions with alkyl or aryl halides in the presence of a base such as potassium carbonate.
Major Products
Thiazolidinone Derivatives: Formed through cyclization reactions.
Substituted Hydrazides: Formed through nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-3-yloxy)acetohydrazide can be compared with other similar compounds, such as:
2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide: This compound also features a pyridine ring and has shown promising anticancer activity.
Pyridine Acetohydrazide Derivatives:
Eigenschaften
IUPAC Name |
2-pyridin-3-yloxyacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-10-7(11)5-12-6-2-1-3-9-4-6/h1-4H,5,8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWBJAWTESSUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


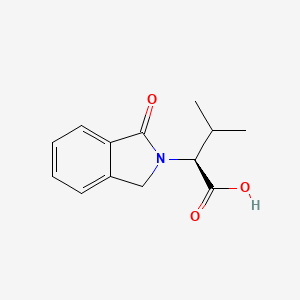

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B3110943.png)
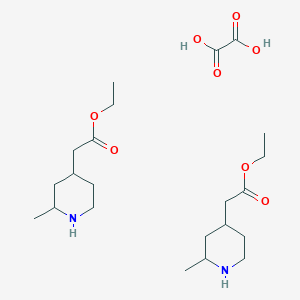

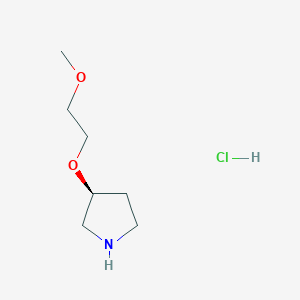


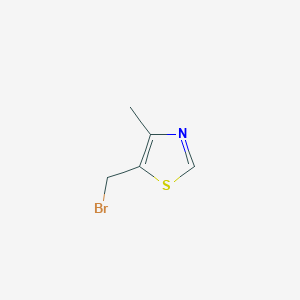
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide](/img/structure/B3110990.png)

